(2',6'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol
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Overview
Description
(2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two methoxy groups attached to the biphenyl structure, along with a methanol group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol typically involves the reaction of 2,6-dimethoxybiphenyl with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a reducing agent, such as sodium borohydride .
Industrial Production Methods
Industrial production of (2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
(2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved in these reactions include oxidation, reduction, and substitution, which are catalyzed by specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Similar structure with phosphine group instead of methanol.
2-(Di-t-butylphosphino)-3,6-dimethoxy-2’-4’-6’-tri-i-propyl-1,1’-biphenyl: Contains additional alkyl groups and phosphine group.
Uniqueness
(2’,6’-Dimethoxy-[1,1’-biphenyl]-4-yl)methanol is unique due to the presence of both methoxy and methanol groups, which provide distinct reactivity and potential for various chemical transformations. Its structure allows for specific interactions with enzymes and receptors, making it valuable in scientific research .
Properties
Molecular Formula |
C15H16O3 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
[4-(2,6-dimethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H16O3/c1-17-13-4-3-5-14(18-2)15(13)12-8-6-11(10-16)7-9-12/h3-9,16H,10H2,1-2H3 |
InChI Key |
WQGQMMIPJZVMDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
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